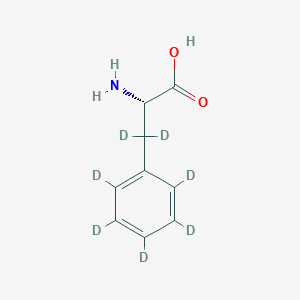

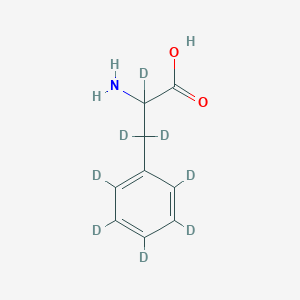

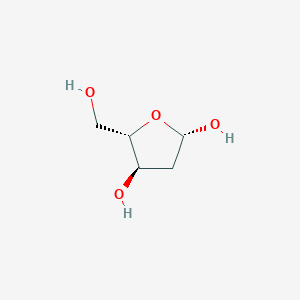

(2S,4R,5S)-5-(羟甲基)氧杂环-2,4-二醇

描述

Synthesis Analysis

The synthesis of structurally related oxolane compounds involves intricate procedures that yield various derivatives with specific configurations. For instance, the synthesis of a closely related compound involves crystallization in the monoclinic system, showcasing the complexity and precision required in synthesizing these molecules (Li, Wang, & Chen, 2001).

Molecular Structure Analysis

The molecular structure of oxolane derivatives has been extensively studied, revealing detailed insights into their configurations and crystallography. For example, a study on a similar molecule demonstrated the R configuration of its carbons and highlighted the presence of intramolecular hydrogen bonds, which play a crucial role in the stability and reactivity of these compounds (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

Chemical reactions involving oxolane derivatives are varied and yield a wide range of products depending on the conditions and reactants used. For example, reactions with amines or specific reagents lead to the formation of novel structures with unique properties, illustrating the reactive versatility of these compounds (Chernysheva, Bogolyubov, & Semenov, 1999).

科学研究应用

不对称催化与合成:

- 该化合物已被用于不对称催化的光学活性羟基二膦配体的合成中 (Börner et al., 1994)。

- 它还参与了手性羟基膦杂环的合成,这些膦杂环用于不对称催化反应中 (Li et al., 2000)。

晶体结构与分子合成:

- 研究已经探索了它的晶体结构和合成用于各种应用,例如形成具有芳香基团的二氧杂环 (Li et al., 2001)。

有机化学中的反应性:

- 已经研究了 2-氧烯丙基阳离子与该化合物的衍生物的反应性,提供了这些化合物在有机合成中的行为见解 (Meilert et al., 2003)。

生物基聚合物的合成:

- 它被用于生物基聚酯的酶促合成中,表明了其在创造可持续材料方面的潜力 (Jiang et al., 2014)。

抑制剂研究与药理学:

- 尽管与药物使用或副作用没有直接关系,但研究已经考察了该化合物的类似物在抗病毒和抗肿瘤活性方面的作用 (Bera et al., 2004)。

各种应用的多功能构建模块:

- 碳酸甘油酯,一种相关的化合物,因其广泛的反应性和在不同领域的应用而受到研究,展示了该化合物的多功能性 (Sonnati et al., 2013)。

脱溶剂动力学:

- 对该化学品的包合物进行的研究已经提供了关于脱溶剂动力学方面的见解,这在材料科学和化学中很有用 (Bourne et al., 1997)。

农业化学中的定量分析:

- 它已被用于开发试剂来测定木质素中的酚类部分,这在农业化学中很重要 (Granata & Argyropoulos, 1995)。

属性

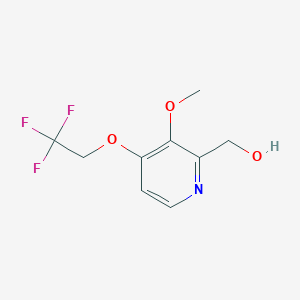

IUPAC Name |

(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347412 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol | |

CAS RN |

113890-38-3, 533-67-5 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。